![molecular formula C14H28N2O4 B5235134 4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine](/img/structure/B5235134.png)

4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

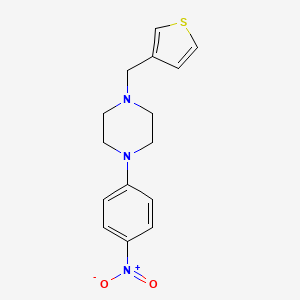

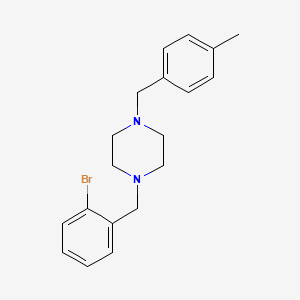

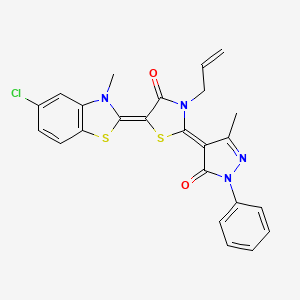

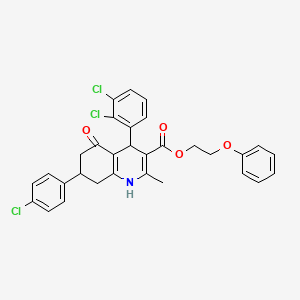

4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine, also known as EDDE, is a chemical compound that has been widely used in scientific research. EDDE is a cyclic diamine that contains two morpholine rings and two ethylene oxide chains. It is a white crystalline powder that is soluble in water and organic solvents. EDDE has been found to have a wide range of applications in the field of biochemistry and pharmacology.

Scientific Research Applications

4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine has been used in a variety of scientific research applications. It has been found to have antibacterial, antifungal, and antiviral properties, making it a useful compound for studying infectious diseases. This compound has also been used as a chelating agent in metal ion binding studies. Additionally, this compound has been used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials.

Mechanism of Action

The mechanism of action of 4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine is not well understood. However, it is believed that this compound works by disrupting the cell membrane of microorganisms, leading to their death. Additionally, this compound may bind to metal ions in the body, preventing them from causing oxidative damage to cells.

Biochemical and Physiological Effects

This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of a variety of microorganisms, including bacteria, fungi, and viruses. This compound has also been found to have antioxidant properties, which may help protect cells from oxidative damage. In animal studies, this compound has been found to have low toxicity and does not appear to have any significant adverse effects on the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for studying infectious diseases caused by a variety of microorganisms. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using this compound is that its mechanism of action is not well understood. This can make it difficult to interpret experimental results and design follow-up studies.

Future Directions

There are several future directions for research on 4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Researchers are also interested in exploring the potential of this compound as a chelating agent for the treatment of metal ion toxicity. Additionally, there is ongoing research into the mechanism of action of this compound, which may lead to new insights into its therapeutic potential.

Conclusion

In conclusion, this compound, or this compound, is a chemical compound that has a wide range of scientific research applications. It has been found to have antibacterial, antifungal, and antiviral properties, as well as antioxidant activity. This compound is relatively easy to synthesize and can be produced in large quantities. However, its mechanism of action is not well understood, which is a limitation for its use in lab experiments. There are several future directions for research on this compound, including the development of new antimicrobial agents and the exploration of its potential as a chelating agent.

Synthesis Methods

4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine can be synthesized by reacting ethylene oxide with morpholine in the presence of a catalyst. The reaction produces a mixture of mono- and di-ethylene morpholines, which can be separated by fractional distillation. The di-ethylene morpholine can then be further reacted with ethylene oxide to produce this compound. The synthesis of this compound is a relatively simple process, and the compound can be produced in large quantities.

properties

IUPAC Name |

4-[2-[2-(2-morpholin-4-ylethoxy)ethoxy]ethyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4/c1-7-17-8-2-15(1)5-11-19-13-14-20-12-6-16-3-9-18-10-4-16/h1-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRCLUNIRKATPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOCCOCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139989-50-7 |

Source

|

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[2-(4-morpholinyl)ethyl]-ω-[2-(4-morpholinyl)ethoxy]- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-(4-morpholinyl)ethyl]-ω-[2-(4-morpholinyl)ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139989-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

288.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-cyclohexyl-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5235051.png)

![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-naphthoate](/img/structure/B5235058.png)

![1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5235068.png)

![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B5235083.png)

![{4-(2-chlorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5235097.png)

![3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235100.png)

![2-oxo-2-phenylethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B5235128.png)

![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5235143.png)

![N-(2-(4-bromophenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5235147.png)

![N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5235149.png)